molecular formula C18H18N2O4S B13810496 2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 533919-67-4

2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid

Cat. No.: B13810496
CAS No.: 533919-67-4
M. Wt: 358.4 g/mol
InChI Key: YBRHAHKCJHEIIF-UHFFFAOYSA-N
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Description

2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is an organic compound with a complex structure that includes aromatic rings, ether, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 2-methylphenoxyacetic acid: This can be achieved by reacting 2-methylphenol with chloroacetic acid in the presence of a base.

    Acylation: The 2-methylphenoxyacetic acid is then acylated with 2-methyl-3-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Thioamide Formation: The final step involves the conversion of the amide to a thioamide using Lawesson’s reagent or phosphorus pentasulfide (P2S5).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and thioamide group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenoxyacetic acid: A simpler analog with similar functional groups.

    Benzoic acid derivatives: Compounds with similar aromatic structures and functional groups.

Uniqueness

2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its combination of aromatic rings, ether, and thioamide functionalities, which may confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

533919-67-4

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

2-methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H18N2O4S/c1-11-6-3-4-9-15(11)24-10-16(21)20-18(25)19-14-8-5-7-13(12(14)2)17(22)23/h3-9H,10H2,1-2H3,(H,22,23)(H2,19,20,21,25)

InChI Key

YBRHAHKCJHEIIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O

Origin of Product

United States

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